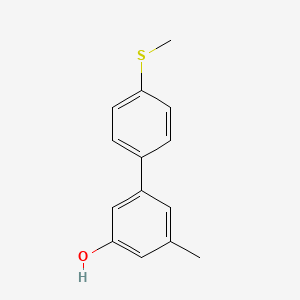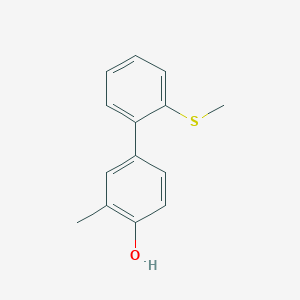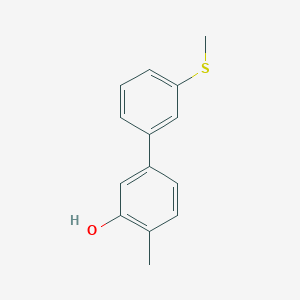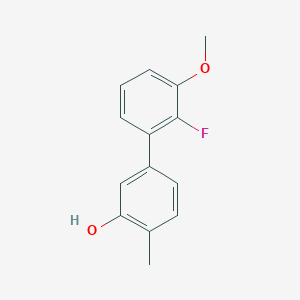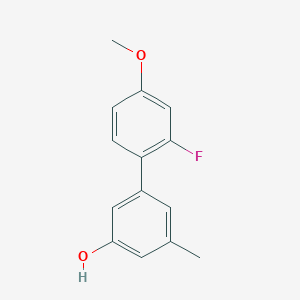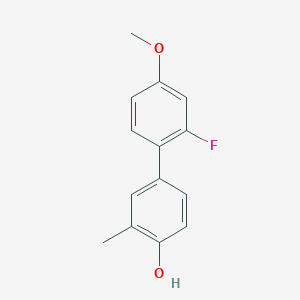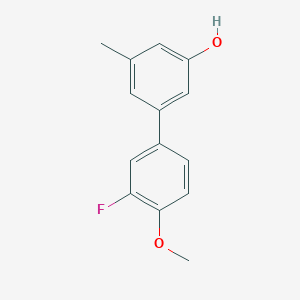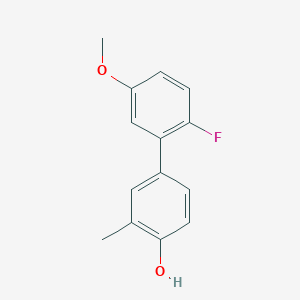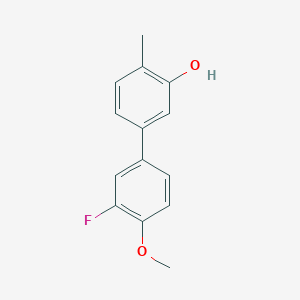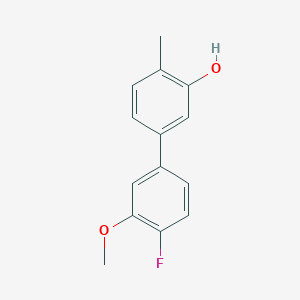
5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% (5-CMP-2-MP) is an organic compound with a wide range of applications in both scientific research and industrial production. It has a unique structure, with a chlorine atom connected to two methyl groups and a phenol group. This compound is found in a variety of products, including pharmaceuticals, herbicides, and plasticizers. It has been studied for its potential to act as an antioxidant, and its ability to reduce the formation of free radicals. It has also been studied for its potential to act as an anti-inflammatory, and its ability to reduce the production of certain pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% is not fully understood. It is believed that the compound works by scavenging free radicals, and by inhibiting the production of pro-inflammatory cytokines. It is also believed that the compound may act as an antioxidant, and may be able to reduce the formation of oxidative stress. In addition, it is believed that the compound may act as a chemopreventive agent, and may be able to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% are not fully understood. It has been studied for its potential to act as an antioxidant, and its ability to reduce the formation of free radicals. It has also been studied for its potential to act as an anti-inflammatory, and its ability to reduce the production of certain pro-inflammatory cytokines. In addition, 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% has been studied for its potential to act as a chemopreventive agent, and its ability to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% in lab experiments include its availability and its low cost. It is also relatively easy to synthesize, and it can be used in a variety of different experiments. The disadvantages of using this compound in lab experiments include its potential toxicity, and its potential to cause skin irritation. In addition, it is important to ensure that the proper safety protocols are followed when using this compound in the lab.
Zukünftige Richtungen
For the use of 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% include further research into its potential to act as an antioxidant and to reduce the formation of free radicals. In addition, further research into its potential to act as an anti-inflammatory, and its ability to reduce the production of certain pro-inflammatory cytokines is needed. Additionally, further research into its potential to act as a chemopreventive agent, and its ability to inhibit the growth of certain cancer cells is needed. Finally, further research into its potential to act as an anti-fungal agent, and its ability to inhibit the growth of certain fungi is needed.
Synthesemethoden
5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% can be synthesized in a number of ways, including the use of Friedel-Crafts acylation and the use of Grignard reagents. The Friedel-Crafts acylation method involves the reaction of a phenol with an acyl chloride in the presence of an aluminum chloride catalyst. This reaction produces an acylated phenol, which can then be reacted with a Grignard reagent to produce the desired 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95%. The Grignard reagent is a magnesium halide, and the reaction involves the addition of the Grignard reagent to the acylated phenol.
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% has been studied for its potential to act as an antioxidant and to reduce the formation of free radicals. It has also been studied for its potential to act as an anti-inflammatory, and its ability to reduce the production of certain pro-inflammatory cytokines. In addition, 5-(2-Chloro-4-methylphenyl)-2-methylphenol, 95% has been studied for its potential to act as a chemopreventive agent, and its ability to inhibit the growth of certain cancer cells. It has also been studied for its potential to act as an anti-fungal agent, and its ability to inhibit the growth of certain fungi.
Eigenschaften
IUPAC Name |
5-(2-chloro-4-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-6-12(13(15)7-9)11-5-4-10(2)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFGMUGGUVPFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683851 |
Source


|
| Record name | 2'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-38-2 |
Source


|
| Record name | 2'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

